4-Methylmorpholine-2-carbonitrile

Descripción

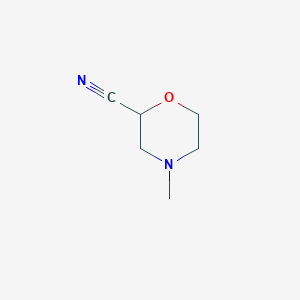

4-Methylmorpholine-2-carbonitrile (C₆H₁₀N₂O) is a heterocyclic compound featuring a morpholine ring substituted with a methyl group at the 4-position and a nitrile (-CN) group at the 2-position. Its hydrochloride salt (C₆H₁₁ClN₂O) is also utilized in research due to enhanced solubility and stability . The compound’s structure combines the rigidity of the morpholine ring with the reactivity of the nitrile group, enabling diverse functionalization pathways.

Propiedades

IUPAC Name |

4-methylmorpholine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-8-2-3-9-6(4-7)5-8/h6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCPDVSPWGQWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 4-Methylmorpholine-2-carbonitrile typically involves the reaction of morpholine with formaldehyde and formic acid. The process includes the following steps:

Addition of Formaldehyde: Formaldehyde is added dropwise to morpholine under stirring.

Addition of Formic Acid: Formic acid is then added, leading to an automatic reflux and release of carbon dioxide.

Reflux and Distillation: The mixture is heated under reflux for 4-5 hours, followed by cooling and the addition of sodium hydroxide. The mixture is then distilled to collect the fraction before the boiling point of 99°C.

Separation and Purification: Sodium hydroxide is added to the collected fraction to saturation, followed by cooling, drying, and fractional distillation to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous addition of reactants and efficient separation techniques to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-Methylmorpholine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxides or hydroxylated derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Catalysis in Urethane Formation

Recent research has demonstrated that 4-methylmorpholine-2-carbonitrile acts as an effective catalyst in urethane synthesis. A study compared its catalytic efficiency to that of morpholine, revealing that 4-methylmorpholine significantly enhances urethane formation due to its unique proton affinity properties . The findings indicate that while morpholine has a higher proton affinity (1523.95 kJ/mol), 4-methylmorpholine's lower proton affinity (963.07 kJ/mol) allows it to donate protons more readily, thus facilitating the catalytic process more effectively .

| Catalyst | Proton Affinity (kJ/mol) | Catalytic Efficiency |

|---|---|---|

| Morpholine | 1523.95 | Lower |

| 4-Methylmorpholine | 963.07 | Higher |

This research emphasizes the potential of this compound in developing more environmentally friendly urethane synthesis processes, crucial for producing polyurethanes used in various industrial applications.

Intermediate in Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to act as a nucleophile makes it valuable in nucleophilic substitution reactions, where it can facilitate the introduction of functional groups into target molecules . This versatility is particularly beneficial in drug development, where precise modifications to molecular structures are often required.

Case Study: Neurodegenerative Disorders

Research has indicated that compounds related to this compound may play a role in targeting muscarinic acetylcholine receptors (mAChRs), which are implicated in neurodegenerative disorders such as Alzheimer's disease . The potential for these compounds to enhance PET imaging techniques highlights their significance in biomedical research.

Case Study: Polymer Chemistry

In polymer chemistry, this compound has been explored as a catalyst for synthesizing polyurethanes from isocyanates and alcohols. Its effectiveness in promoting these reactions could lead to advancements in producing high-performance polymers with tailored properties for specific applications .

Mecanismo De Acción

The mechanism of action of 4-Methylmorpholine-2-carbonitrile involves its ability to act as a catalyst or reactant in various chemical reactions. It interacts with molecular targets through its nitrile and morpholine functional groups, facilitating the formation or transformation of chemical bonds. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .

Comparación Con Compuestos Similares

Pyrimidine-Based Carbonitriles

Example Compounds :

- 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (C₁₃H₁₁N₃O₂S): Melting point = 300°C; IR peaks at 3,464 cm⁻¹ (NH₂), 2,204 cm⁻¹ (-CN); molecular formula C₁₃H₁₁N₃O₂S .

- 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (C₁₂H₁₇N₃O₂S): Melting point = 113–115°C; NMR δ 13.55 (NH), 115.55 (CN); planar pyrimidine core with intermolecular N–H⋯O hydrogen bonds .

Comparison :

- Structural Differences : Pyrimidine derivatives feature a six-membered aromatic ring with two nitrogen atoms, contrasting with the oxygen-containing morpholine ring in 4-methylmorpholine-2-carbonitrile.

- Physical Properties : Higher melting points in pyrimidine derivatives (e.g., 300°C vs. 113–115°C) suggest stronger intermolecular forces due to aromaticity and hydrogen bonding .

- Applications : Pyrimidine carbonitriles are explored as chemotherapeutic agents , whereas this compound targets neuroimaging applications .

Morpholine Derivatives with Substituent Variations

Example Compounds :

Comparison :

Thiazole and Chromene Carbonitriles

Example Compounds :

Comparison :

- Heterocyclic Core : Thiazole (sulfur and nitrogen) and chromene (oxygen) rings differ electronically from morpholine, affecting reactivity. For example, thiazole’s aromaticity may enhance metabolic stability .

- Biological Activity : Chromene derivatives are studied for anticancer activity , while this compound focuses on neurological targets .

Actividad Biológica

4-Methylmorpholine-2-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a methyl group and a cyano group. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound is primarily linked to its interaction with cellular pathways and enzymes. Research indicates that compounds with similar morpholine structures often exhibit:

- Anticancer Properties : Morpholine derivatives have been shown to inhibit tumor cell proliferation by targeting specific metabolic pathways, particularly those involved in nucleotide biosynthesis. For instance, they may inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine nucleotide synthesis .

- Antimicrobial Activity : Some studies suggest that morpholine derivatives can display antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic processes .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example, it has been shown to significantly inhibit the growth of KB cells at concentrations as low as 1 nM, achieving over 99% inhibition of colony formation .

Case Studies

- Anticancer Activity :

- Antimicrobial Effects :

Data Table: Biological Activity Summary

| Activity Type | Target/Effect | Concentration (nM) | Reference |

|---|---|---|---|

| Anticancer | Inhibition of KB cell proliferation | 1 | |

| Antimicrobial | Activity against bacterial strains | Varies |

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its anticancer and antimicrobial activities will enhance understanding and facilitate drug development.

- In Vivo Evaluations : Conducting in vivo studies will be critical to assess the therapeutic efficacy and safety profile of this compound in animal models.

- Derivatives Development : Exploring structural modifications could lead to more potent analogs with improved selectivity and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methylmorpholine-2-carbonitrile, and how can reaction yields be improved?

- Methodological Answer : Multi-step synthesis involving cyclization and nitrile introduction is common. For example, morpholine derivatives are often synthesized via nucleophilic substitution followed by carbonitrile group incorporation using KCO as a base catalyst in aprotic solvents like DMF. Yield optimization can be achieved by controlling reaction temperature (e.g., 80–100°C) and using excess cyanating agents (e.g., trimethylsilyl cyanide). Purification via column chromatography with ethyl acetate/hexane gradients improves purity .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify the nitrile group (C≡N) via a sharp absorption band near 2220–2240 cm.

- NMR : Use H NMR to confirm methyl groups (δ 1.2–1.5 ppm) and morpholine ring protons (δ 3.4–3.8 ppm). C NMR resolves nitrile carbons (δ 115–120 ppm) and quaternary carbons.

- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for crystalline derivatives .

Q. How should researchers assess the stability of this compound under various conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (typically >200°C for similar carbonitriles).

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis light and track changes in UV absorbance spectra. Store in amber vials under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for synthesizing this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states and activation energies for cyclization steps.

- AI-Driven Synthesis Planning : Use tools like Reaxys or Pistachio databases to predict feasible routes based on analogous morpholine-carbonitrile systems. Validate predictions with experimental kinetics .

Q. What strategies resolve contradictions between theoretical and observed spectral data for this compound?

- Methodological Answer : Cross-validate with complementary techniques:

- If elemental analysis discrepancies arise (e.g., C/H/N ratios), repeat combustion analysis or use high-resolution mass spectrometry (HRMS).

- For ambiguous NMR signals, employ 2D experiments (COSY, HSQC) or compare with calculated chemical shifts using software like ACD/Labs .

Q. What green chemistry approaches can be applied to synthesize this compound?

- Methodological Answer :

- One-Pot Synthesis : Combine amine, carbonyl, and cyanide precursors in aqueous media to reduce solvent waste.

- Catalyst Recycling : Use immobilized catalysts (e.g., SiO-supported KCO) for morpholine ring formation.

- Solvent-Free Conditions : Microwave-assisted reactions minimize energy consumption .

Q. How can the reaction mechanism for nucleophilic additions involving this compound be determined?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.

- Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate and characterize transient species via LC-MS.

- Computational Modeling : Map potential energy surfaces to identify intermediates .

Q. What advanced techniques confirm the stereochemical configuration of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for chromene-carbonitrile analogs .

- NOESY NMR : Detect spatial proximity between protons to infer stereochemistry.

- Circular Dichroism (CD) : Analyze chiral centers in enantiomerically pure derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.